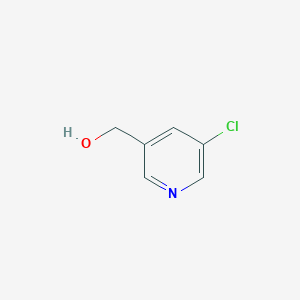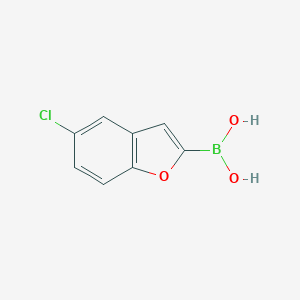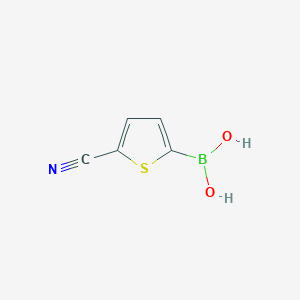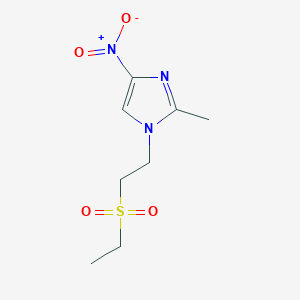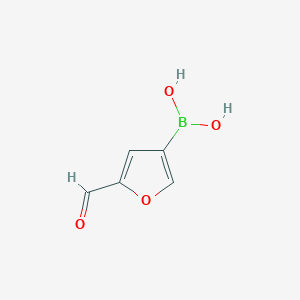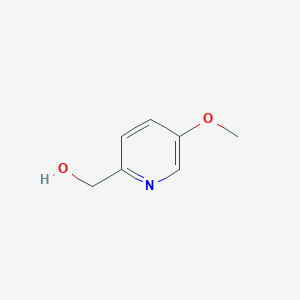
4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as IMD 0354 and is a potent inhibitor of the NF-κB pathway.
Mechanism of Action
IMD 0354 inhibits the NF-κB pathway by binding to the IKKβ kinase subunit and preventing the phosphorylation and degradation of IκBα. This leads to the accumulation of IκBα and the inhibition of NF-κB activation. This mechanism of action has been shown to be effective in both in vitro and in vivo studies.
Biochemical and Physiological Effects:
IMD 0354 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the expression of adhesion molecules and chemokines, which are involved in the recruitment of immune cells to sites of inflammation. Additionally, IMD 0354 has been shown to inhibit the proliferation and migration of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of IMD 0354 is its specificity for the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various diseases. However, the compound has some limitations in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome through the use of appropriate solvents and careful dose titration.
Future Directions
IMD 0354 has shown great potential in various fields, and there are many future directions for research on this compound. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of the role of NF-κB in various diseases and the potential therapeutic applications of IMD 0354 in these diseases. Finally, there is a need for further studies on the safety and pharmacokinetics of IMD 0354 in humans.
Conclusion:
In conclusion, IMD 0354 is a promising compound with potential applications in various fields such as cancer research, inflammation, and autoimmune diseases. Its specificity for the NF-κB pathway makes it a valuable tool for studying the role of NF-κB in various diseases. However, further research is needed to fully understand the potential of this compound and to develop more potent and selective inhibitors of the NF-κB pathway.
Synthesis Methods
IMD 0354 can be synthesized through a multistep process involving the reaction of 2-methylphenylacetonitrile with ethyl chloroformate, followed by the reaction of the resulting intermediate with hydrazine hydrate and sodium hydroxide. The final product is obtained by reacting the intermediate with dimethyl sulfate. The purity of IMD 0354 can be improved through recrystallization from ethanol.
Scientific Research Applications
IMD 0354 has been extensively studied for its potential applications in various fields such as cancer research, inflammation, and autoimmune diseases. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and immune response. This makes it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
properties
IUPAC Name |
dimethyl 3-(2-methylphenyl)-1,2-oxazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-8-6-4-5-7-9(8)11-10(13(16)18-2)12(20-15-11)14(17)19-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIDOUPLHIFQCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=C2C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Isoxazoledicarboxylicacid,3-(2-methylphenyl)-,dimethylester(9CI) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

